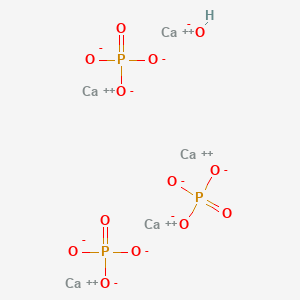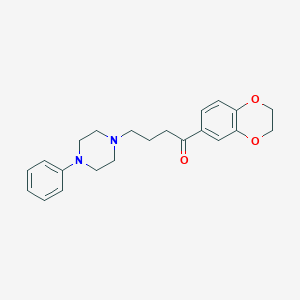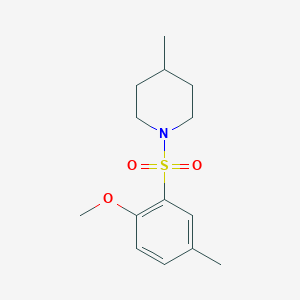
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of piperidine derivatives, and its chemical structure is shown below:
Wirkmechanismus
The exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine is not fully understood. However, studies have suggested that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell cycle progression and inducing apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its potential therapeutic applications in various diseases, particularly cancer and inflammatory diseases. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the major limitations of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine. One area of research is the development of new formulations of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine that can improve its solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in humans, which may pave the way for its clinical use in the future.
Synthesemethoden
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then further processed to obtain 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role as a potential anti-cancer agent. Studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine |
|---|---|
Molekularformel |
C14H21NO3S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-6-8-15(9-7-11)19(16,17)14-10-12(2)4-5-13(14)18-3/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
OZDMKLZMIGVQLR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



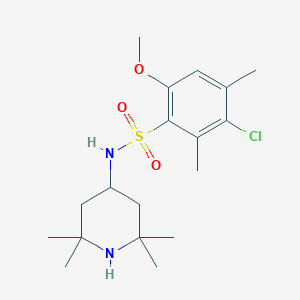
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
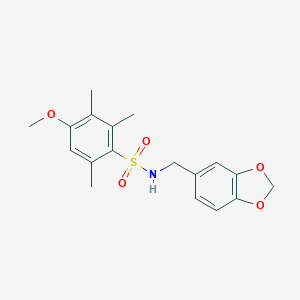

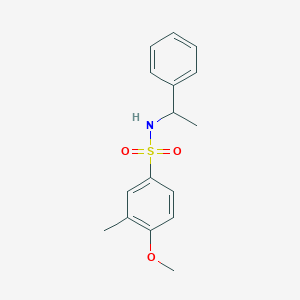
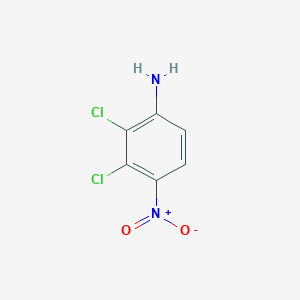

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
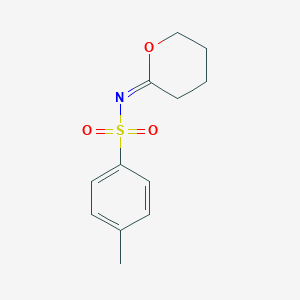
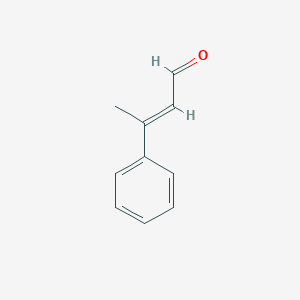
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
